ethyl 3-(3-(o-tolyl)thioureido)-1H-indole-2-carboxylate
Description
Ethyl 3-(3-(o-tolyl)thioureido)-1H-indole-2-carboxylate is a thiourea-linked indole derivative characterized by an indole core substituted at the 3-position with a thioureido group bearing an o-tolyl (2-methylphenyl) moiety and an ethyl ester at the 2-position. Its molecular formula is C₁₉H₁₉N₃O₂S, with a calculated molecular weight of 377.44 g/mol. The compound’s structure combines aromatic indole and phenyl groups with a thiourea bridge, making it a candidate for studying ligand-receptor interactions, particularly in medicinal chemistry contexts like Toll-like receptor (TLR) modulation .
Synthesis typically involves reacting 3-amino-indole-2-carboxylate derivatives with aryl isothiocyanates under reflux in ethanol or acetic acid, as seen in analogous protocols .
Properties
IUPAC Name |
ethyl 3-[(2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-3-24-18(23)17-16(13-9-5-7-11-15(13)20-17)22-19(25)21-14-10-6-4-8-12(14)2/h4-11,20H,3H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPUFIGAAQSBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(o-tolyl)thioureido)-1H-indole-2-carboxylate typically involves the reaction of ethyl 3-amino-1H-indole-2-carboxylate with o-tolyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Thiourea Coupling
The thioureido group is formed via nucleophilic substitution:
-
The amino group at the 3-position reacts with o-tolyl isothiocyanate (R–NCS) to form a thiourea derivative.
-
This step involves deprotonation of the amine by a base (e.g., pyridine), followed by nucleophilic attack on the isothiocyanate carbon .
Mechanism:
-
Deprotonation: Base deprotonates the amine (–NH₂) to generate a nucleophilic amide (–NH⁻).
-
Nucleophilic Attack: The amide attacks the electrophilic carbon of o-tolyl isothiocyanate.
-
Elimination: Liberation of H₂S forms the thioureido bond (–NHC(S)N–).
Crystallographic Data
The indole-2-carboxylate framework exhibits hydrogen bonding patterns critical for its crystalline structure. For example:
-
Ethyl 1H-indole-2-carboxylate forms centrosymmetric dimers via O⋯H–N hydrogen bonds (N⋯O = 2.877 Å) .
-
The o-tolyl substituent introduces steric bulk, influencing molecular packing and solubility.
| Bond Length (Å) | Description |
|---|---|
| N⋯O (hydrogen bond) | 2.877 |
| C=O (ester) | 1.23 |
| C–N (thiourea) | 1.35 |
Spectral Characteristics
-
IR: Stretching bands at 1720 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (C=S thiourea) .
-
¹H NMR: Singlet at δ 8.2–8.5 ppm (indole NH), multiplet at δ 7.0–7.5 ppm (aromatic protons) .
Biological Evaluation
The thioureido substituent enhances biological activity, particularly as an inhibitor of 15-lipoxygenase-1 (h-15-LOX-1) . Key findings:
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- Ethyl 3-(3-(o-tolyl)thioureido)-1H-indole-2-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions.
Reactions and Mechanisms
- The compound can undergo:
- Oxidation : Converting the thiourea group to sulfoxides or sulfones.
- Reduction : Producing corresponding amines.
- Substitution : The indole ring can participate in electrophilic substitution reactions, often requiring catalysts like Lewis acids.
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Various substituted indole derivatives | Lewis acids (e.g., aluminum chloride) |
Biological Applications
Antimicrobial Properties
- Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, compounds derived from similar structures have shown effectiveness against Gram-positive cocci and Gram-negative rods.
Anticancer Activity
- The compound has been investigated for its potential anticancer properties. Studies have demonstrated that certain derivatives possess significant cytotoxic effects against cancer cell lines. For example, compounds with similar indole structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Studies
Study on Antimicrobial Activity
- In a study published in the International Journal of Pharmaceutical Sciences and Research, a series of indole-derived thioureas were synthesized and tested for their antimicrobial activity against standard strains of bacteria and fungi. The results indicated that certain derivatives exhibited potent inhibitory effects on bacterial growth, particularly against Staphylococcus aureus .
Cytotoxicity Assessment
- Another research effort explored the cytotoxicity of indole-based compounds using the Brine Shrimp Lethality Bioassay (BSLB). One notable derivative showed an LC50 value of 6.49 µM, indicating strong cytotoxic potential against cancer cells .
Mechanism of Action
The mechanism of action of ethyl 3-(3-(o-tolyl)thioureido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the indole core can interact with various enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key features of ethyl 3-(3-(o-tolyl)thioureido)-1H-indole-2-carboxylate with its analogs:
*Note: XLogP3 for the target compound is estimated based on substituent contributions (methyl groups increase lipophilicity less than chlorine or naphthyl).
Key Observations:
- The chloro-substituted analog () has increased molecular weight and XLogP3 (5.3) compared to the target, attributed to chlorine’s electronegativity and lipophilicity .
- Core Heterocycle :
- Replacing indole with pyrazole () reduces molecular weight and logP significantly (1.2), altering electronic properties and hydrogen-bonding capacity .
Biological Activity
Ethyl 3-(3-(o-tolyl)thioureido)-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of an indole core and a thiourea group, which contributes to its biological properties. The structure can be summarized as follows:
- Indole Core : Known for its role in various biological activities.
- Thiourea Group : Implicated in interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiourea moiety can form hydrogen bonds with proteins, influencing their function. Additionally, the indole ring is capable of interacting with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as:
- Inhibition of enzyme activity
- Modulation of cellular signaling pathways
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. A notable study evaluated its efficacy against several pathogens, revealing:
- Minimum Inhibitory Concentration (MIC) : Ranges from 0.22 to 0.25 μg/mL for the most active derivatives.
- Biofilm Inhibition : Demonstrated significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin.
- Synergistic Effects : Showed enhanced activity when used in combination with other antibiotics.
Table 1: Antimicrobial Efficacy
| Pathogen | MIC (μg/mL) | MBC/MFC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | High |
| Staphylococcus epidermidis | 0.25 | 0.30 | Moderate |
Anticancer Potential
In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies indicate that it may act as an inhibitor of key enzymes involved in cancer progression:
- DNA Gyrase Inhibition : IC50 values ranging from 12.27–31.64 μM.
- Dihydrofolate Reductase (DHFR) Inhibition : IC50 values between 0.52–2.67 μM.
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Study on Antimicrobial Activity
A comprehensive study assessed various derivatives of thiourea compounds, including this compound. Results indicated that:
- The compound exhibited low hemolytic activity (% lysis range from 3.23% to 15.22%), indicating a favorable safety profile.
- It was non-cytotoxic with IC50 values greater than 60 μM, suggesting potential for therapeutic applications without significant toxicity .
Comparative Analysis with Similar Compounds
This compound was compared with other thiourea and indole derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| N-phenylthiourea | Antimicrobial | Similar mechanism |
| Indole-3-acetic acid | Anticancer | Related structural features |
| Ethyl 3-(m-tolyl)thioureido-1H-indole | Moderate antimicrobial activity | Structural comparison |
This comparison underscores the unique properties of this compound due to its specific structural characteristics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 3-(3-(o-tolyl)thioureido)-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation of ethyl 3-formyl-1H-indole-2-carboxylate with o-tolyl isothiocyanate in warm ethanol. General procedures involve refluxing equimolar amounts of the aldehyde and isothiocyanate in ethanol (750 μL) for 3–5 hours, yielding products with >50% efficiency . Optimization may include adjusting solvent polarity (e.g., acetic acid for better cyclization) or using sodium acetate as a catalyst to enhance reaction rates .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?
- Methodology : High-resolution mass spectrometry (HRMS) and / NMR are essential. For example, HRMS analysis of related thioureido-indole derivatives shows precise mass matches (e.g., calculated 345.1511 vs. observed 345.1514) . Crystallographic validation via the SHELX system (e.g., SHELXL for refinement) is recommended for unambiguous confirmation, especially when resolving tautomeric forms of the thioureido group .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodology : Avoid inhalation or skin contact; use fume hoods and PPE. In case of exposure, rinse affected areas with water and consult a physician. Waste must be segregated and disposed via certified chemical waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies involving thioureido-indole derivatives?
- Methodology : Use standardized assays (e.g., SRB cytotoxicity assay ) to ensure reproducibility. Cross-validate results with orthogonal methods, such as apoptosis markers (Annexin V) or mitochondrial activity probes (e.g., JC-1). For example, discrepancies in IC values may arise from cell line variability or assay endpoints (e.g., protein content vs. ATP levels) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of the o-tolylthioureido moiety?
- Methodology : Synthesize analogs with substituted aryl groups (e.g., naphthyl or dichlorophenyl) and compare bioactivity. For instance, replacing o-tolyl with 3,5-dichlorophenyl in similar compounds enhances mitochondrial targeting (e.g., mitoNEET activation ). Computational docking (e.g., AutoDock Vina) can predict binding interactions with targets like Toll-like receptor 4 (TLR4) .
Q. How can the compound’s stability under physiological conditions be assessed for drug discovery applications?
- Methodology : Perform pH-dependent stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8). Monitor degradation via HPLC at 254 nm. For example, ester derivatives like ethyl indole carboxylates are prone to hydrolysis; adding methyl groups to the indole core can improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
